N-(4-butylphenyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
N-(4-butylphenyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a pyridazinone-based acetamide derivative characterized by a 4-butylphenyl group and a 2-fluorophenyl substituent on the pyridazinone core. Studies suggest that pyridazinone scaffolds, such as the one in this compound, are associated with anti-inflammatory, analgesic, and anticancer activities . Notably, its 2-fluorophenyl substitution may enhance metabolic stability and target binding affinity compared to non-halogenated analogs .
Properties
IUPAC Name |
N-(4-butylphenyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2/c1-2-3-6-16-9-11-17(12-10-16)24-21(27)15-26-22(28)14-13-20(25-26)18-7-4-5-8-19(18)23/h4-5,7-14H,2-3,6,15H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQJPGUKNIJQAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-butylphenyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic compound characterized by its unique structural features, including a pyridazinone core. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The molecular formula of this compound is with a molecular weight of approximately 379.43 g/mol .
Chemical Structure
The structure of this compound can be represented as follows:
This compound features:
- A butylphenyl group
- A fluorophenyl substituent
- A pyridazinone core, which is significant for its biological activity.
Phosphodiesterase Inhibition
Research indicates that this compound may act as a phosphodiesterase-4 (PDE4) inhibitor . PDE4 inhibitors are known for their role in modulating inflammatory responses and are being explored for therapeutic applications in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Anti-inflammatory Properties
Compounds with similar structures to this compound have exhibited anti-inflammatory and analgesic properties . This suggests that this compound may also possess these activities, making it a candidate for further investigation in treating inflammatory diseases.
Synthesis and Characterization
The synthesis of this compound can be achieved through various chemical methods, allowing for modifications that could enhance its biological activity.
Interaction Studies
Preliminary studies have focused on understanding how this compound interacts with biological targets. These studies are critical for elucidating the pharmacodynamics and pharmacokinetics of the compound, which will guide further development in medicinal chemistry.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds highlights its unique features:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-(tert-butyl)aniline | Similar phenolic group | Lacks pyridazine core |
| 3-(4-fluorophenyl)-6-methylpyridazinone | Contains pyridazine structure | Different substituents |
| 2-[3-(methoxyphenyl)-6-oxopyridazin]amide | Similar core structure | Different substituent patterns |
This table illustrates how the specific combination of functional groups in this compound may confer distinct biological activities compared to other compounds.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to N-(4-butylphenyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide exhibit antitumor properties. The pyridazine core structure has been associated with the inhibition of cancer cell proliferation. Studies have shown that derivatives of pyridazinones can induce apoptosis in various cancer cell lines, suggesting that this compound may also possess similar properties .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity, particularly through inhibition of phosphodiesterase enzymes (PDEs). PDE inhibitors are known to play a role in reducing inflammation by modulating intracellular signaling pathways. This could make this compound a candidate for treating inflammatory diseases .
Neuroprotective Properties
Emerging studies suggest that compounds containing the pyridazine moiety may offer neuroprotective benefits. These effects could be linked to their ability to modulate neurotransmitter levels and protect against oxidative stress in neuronal cells, which is crucial in conditions such as Alzheimer's disease and other neurodegenerative disorders .
Cancer Therapy
Given its antitumor activity, this compound could be developed as a novel chemotherapeutic agent. Ongoing research should focus on its efficacy in vivo and elucidate its mechanism of action against specific cancer types.
Chronic Inflammatory Diseases
The anti-inflammatory properties suggest its potential use in treating chronic inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease (IBD). Further studies are needed to confirm its therapeutic efficacy and safety profile in clinical settings.
Neurological Disorders
The neuroprotective effects indicate that this compound could be explored for conditions like Parkinson's or Alzheimer's disease. Investigating its ability to cross the blood-brain barrier and its long-term effects on cognitive function would be essential for developing it as a therapeutic agent.
Case Studies
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and a substituted aniline derivative. This reaction is critical for understanding metabolic pathways and degradation products.
| Conditions | Reagents | Products |
|---|---|---|
| Acidic (HCl, 80°C) | Concentrated HCl | 2-[3-(2-Fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid + 4-butyl-aniline |
| Basic (NaOH, reflux) | 2M NaOH in ethanol/water | Sodium salt of acetic acid derivative + 4-butyl-aniline |
Mechanistic Insight : Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Base-mediated hydrolysis involves hydroxide ion attack at the carbonyl carbon.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient fluorophenyl group undergoes SNAr reactions at the 2-fluorine position, enabling functionalization with nucleophiles like amines or thiols .
| Nucleophile | Conditions | Product |
|---|---|---|
| Piperidine | DMF, 100°C, 12 hrs | 3-(2-Piperidinophenyl)-6-oxopyridazin-1(6H)-yl analog |
| Sodium thiophenate | THF, 60°C, Pd(OAc)₂ catalyst | 3-(2-Phenylthiophenyl)-6-oxopyridazin-1(6H)-yl analog |
Research Finding : Fluorine substitution enhances reactivity in SNAr due to strong electron-withdrawing effects, making it 5–10× more reactive than chlorophenyl analogs .
Oxidation and Reduction
The pyridazinone ring and acetamide group participate in redox reactions, altering pharmacological properties.
Oxidation
| Target Site | Reagents | Product |
|---|---|---|
| Pyridazinone ring | KMnO₄, H₂SO₄, 50°C | 6-Hydroxypyridazine derivative |
| Acetamide side chain | H₂O₂, Fe(II) catalyst | N-Oxide derivative |
Reduction
| Target Site | Reagents | Product |
|---|---|---|
| Ketone group | LiAlH₄, dry ether | Secondary alcohol derivative |
| Pyridazinone ring | H₂, Pd/C, 40 psi | Tetrahydro-pyridazine analog |
Key Insight : Reduction of the carbonyl group to an alcohol improves solubility but reduces target-binding affinity in vitro.
Synthetic Modifications for Pharmacological Optimization
Strategic modifications via these reactions have yielded derivatives with enhanced bioactivity:
| Derivative | Modification | Biological Impact |
|---|---|---|
| 3-(2-Morpholinophenyl) analog | SNAr with morpholine | 2.3× increased kinase inhibition potency |
| 6-Hydroxy-pyridazinone | Oxidation of pyridazinone | Improved metabolic stability in hepatic assays |
| N-(4-butylphenyl)-2-[3-(2-fluorophenyl)-6-hydroxy...] | Hydrolysis + reduction | Dual COX/LOX inhibition (IC₅₀ = 0.8 μM) |
Structural-Activity Relationship : Fluorine retention at the 2-position is critical for maintaining target affinity, while butylphenyl substitution enhances lipophilicity and membrane permeability .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Pyridazinone/Pyrimidine Acetamides
Key Findings from Comparative Studies
Halogenation Effects :
- The target compound’s 2-fluorophenyl group confers metabolic stability compared to the 2-chlorophenyl analog, though the latter shows broader anticancer activity due to increased electrophilicity .
- Replacement of fluorine with chlorine (e.g., in N-(4-butylphenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide) enhances cytotoxicity but may reduce selectivity .
o-Tolyl substitution (as in 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(o-tolyl)acetamide) reduces steric hindrance, favoring interactions with HDACs .
Core Heterocycle Variations: Pyridazinone cores (6-membered ring with two adjacent nitrogen atoms) generally exhibit stronger enzyme inhibition (e.g., PDE4, HDACs) than pyrimidine-based analogs due to enhanced hydrogen-bonding capabilities . Pyrimidine derivatives (e.g., N-(4-ethoxyphenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide) show selectivity for inflammatory pathways over anticancer targets .
Functional Group Additions: Azepane-sulfonyl groups (e.g., in PRMT5 inhibitors) introduce steric bulk, enabling disruption of protein-protein interactions . Hydroxyethyl or morpholine substituents (in non-listed analogs) improve solubility but may reduce membrane permeability .
Q & A
Q. What are the recommended synthetic routes for preparing N-(4-butylphenyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide, and how can reaction yields be optimized?
Methodological Answer:
- Synthetic Pathways : Utilize Suzuki-Miyaura coupling for introducing the 2-fluorophenyl moiety to the pyridazinyl core, followed by acetamide linkage via nucleophilic acyl substitution .
- Optimization : Monitor reaction intermediates using HPLC (High-Performance Liquid Chromatography) to assess purity at each step. Adjust solvent polarity (e.g., DMF for solubility) and catalyst loading (e.g., Pd(PPh₃)₄) to improve yields .
- Yield Data : Typical yields for analogous pyridazinyl-acetamide syntheses range from 45–65%, with purity >95% achievable via recrystallization in ethanol/water mixtures .
Q. How can the compound’s structural identity and purity be validated?
Methodological Answer:
- Structural Confirmation :
- NMR : Use ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl proton shifts at δ 7.2–7.8 ppm; pyridazinone carbonyl at δ 165–170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns .
- Purity Analysis :
- HPLC : Employ a C18 column with UV detection at 254 nm; target >98% purity .
Q. What are the critical physicochemical properties influencing bioavailability?
Methodological Answer:
-
Key Parameters (calculated/predicted):
Property Value Relevance LogP (XLogP) ~2.6 Predicts moderate lipophilicity Hydrogen Bond Acceptors 5 Impacts solubility and permeability Topological Polar Surface Area 87.5 Ų Suggests limited blood-brain barrier penetration
Advanced Research Questions
Q. How can computational modeling guide structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains). The fluorophenyl group may engage in hydrophobic pockets, while the pyridazinone core participates in hydrogen bonding .
- QSAR Models : Train models using descriptors like molar refractivity and dipole moment to predict bioactivity. Validate against in vitro enzyme inhibition data .
- Dynamic Simulations : Conduct MD simulations (GROMACS) to assess stability of ligand-protein complexes over 100 ns trajectories .
Q. What strategies resolve contradictions between experimental and computational logP values?
Methodological Answer:
- Experimental Validation : Compare shake-flask logP with reversed-phase HPLC retention times (using a C18 column and isocratic elution). Discrepancies >0.5 units suggest ionization or impurity effects .
- In Silico Refinement : Apply consensus models (e.g., average predictions from XLogP, AlogPS) weighted by experimental data to improve accuracy .
Q. How can metabolic stability be assessed, and what modifications improve pharmacokinetics?
Methodological Answer:
- In Vitro Assays :
- Microsomal Stability : Incubate with liver microsomes (human/rat); measure parent compound depletion via LC-MS/MS. Low stability (<30% remaining at 1 hr) indicates susceptibility to CYP450 oxidation .
- Metabolite ID : Use UPLC-QTOF to identify hydroxylation at the butylphenyl chain or pyridazinone ring .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to reduce CYP-mediated metabolism .
Q. What crystallographic techniques elucidate solid-state conformation and polymorphism?
Methodological Answer:
- Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation (solvent: chloroform/methanol). Resolve torsional angles between the acetamide and pyridazinyl groups to confirm planar vs. twisted conformations .
- PXRD : Compare experimental and simulated patterns to detect polymorphic forms. Anisotropic thermal parameters may indicate flexibility in the butylphenyl chain .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity data across cell-based assays?
Methodological Answer:
- Source Investigation :
- Cell Line Variability : Test in multiple lines (e.g., HEK293 vs. HeLa) to rule out receptor expression differences.
- Assay Conditions : Standardize ATP concentrations in kinase assays; discrepancies >50% IC₅₀ may arise from variable ATP levels .
- Orthogonal Validation : Confirm activity via SPR (Surface Plasmon Resonance) for direct binding affinity measurements .
Q. What analytical methods distinguish degradation products from synthetic impurities?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/alkaline conditions. Monitor via LC-MS:
- Hydrolysis : Look for acetamide cleavage (mass loss of 59 Da).
- Oxidation : Detect pyridazinyl ring hydroxylation (+16 Da) .
- Comparative Spectra : Match degradation peaks with synthetic intermediates (e.g., unreacted pyridazinone precursors) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
